molecular formula C11H15FN2O4 B12788328 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- CAS No. 120713-83-9

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl-

Cat. No.: B12788328
CAS No.: 120713-83-9
M. Wt: 258.25 g/mol
InChI Key: SSFQGWVTTOGGKN-YIZRAAEISA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- is a synthetic nucleoside analog. Compounds like this are often used in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. Common reagents used in these steps include fluorinating agents, protecting groups like silyl ethers, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into biological molecules, such as DNA or RNA, where it can interfere with normal cellular processes. Its fluorinated sugar moiety allows it to mimic natural nucleosides, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-5-ethyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-methyl-

Uniqueness

The unique features of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- include its specific fluorination pattern and the presence of an ethyl group at the 5-position. These structural elements contribute to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

120713-83-9

Molecular Formula

C11H15FN2O4

Molecular Weight

258.25 g/mol

IUPAC Name

5-ethyl-1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H15FN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9-/m0/s1

InChI Key

SSFQGWVTTOGGKN-YIZRAAEISA-N

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)F

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Origin of Product

United States

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